Cas no 22356-89-4 (2-Amino-N-methylacetamide)

2-Amino-N-methylacetamide is a versatile organic compound with the molecular formula C₃H₈N₂O. It features both an amino and an amide functional group, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its structural properties enable its use in the preparation of heterocyclic compounds and peptidomimetics. The compound exhibits good solubility in polar solvents, facilitating its incorporation into reaction schemes. Its stability under mild conditions and compatibility with a range of reagents enhance its utility in multi-step synthetic processes. 2-Amino-N-methylacetamide is particularly noted for its role in the development of bioactive molecules and fine chemicals, offering a balance of reactivity and selectivity.
2-Amino-N-methylacetamide structure
2-Amino-N-methylacetamide structure
商品名:2-Amino-N-methylacetamide
CAS番号:22356-89-4
MF:C3H8N2O
メガワット:88.1084
MDL:MFCD06375945
CID:266700
PubChem ID:89675

2-Amino-N-methylacetamide 化学的及び物理的性質

名前と識別子

    • 2-Amino-N-methylacetamide
    • 2-Amino-N-methyl-acetamide
    • Acetamide,2-amino-N-methyl-
    • Methylamide HCL
    • amino acetic acid isopropyl ester hydrochloride
    • glycine i-propyl ester hydrochloride
    • GLYCINE ISOPROPYL ESTER
    • GLYCINE ISOPROPYL ESTER HYDROCHLORIDE
    • glycine methylamide
    • Glycine,1-Methylethyl ester,hydrochloride (1:1)
    • GlycineisopropylesterHCl
    • glycine-N-methylamide
    • Glycin-isopropylester,Hydrochlorid
    • Gly-OiPr hydrochloride
    • isopropyl 2-aminoacetate hydrochloride
    • ISOPROPYL GLYCINATE HYDROCHLORIDE
    • Aminoacetic acid methyl amide
    • N-Methylglycinamide
    • N1-methylglycinamide
    • Acetamide, 2-amino-N-methyl-
    • n'-methylglycinamide
    • Acetamide,2-(methylamino)-
    • UUYDPHCMCYSNAY-UHFFFAOYSA-N
    • TRA0054846
    • 2-Amino-N-methyl-acetamide, AldrichCPR
    • SY024913
    • AK121062
    • EN300-34309
    • DTXSID00176890
    • CS-0008246
    • 22356-89-4
    • FT-0719656
    • AS-58705
    • AKOS000118496
    • MFCD06375945
    • EINECS 244-934-9
    • NS00027146
    • AC1534
    • BB 0254459
    • ALBB-026423
    • DA-07979
    • acetamide, 2-amino-N-methyl-, hydrochloride
    • DTXCID3099381
    • MDL: MFCD06375945
    • インチ: 1S/C3H8N2O/c1-5-3(6)2-4/h2,4H2,1H3,(H,5,6)
    • InChIKey: UUYDPHCMCYSNAY-UHFFFAOYSA-N
    • ほほえんだ: O=C(C([H])([H])N([H])[H])N([H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 88.06370
  • どういたいしつりょう: 88.063662883g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 6
  • 回転可能化学結合数: 1
  • 複雑さ: 52.8
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.4
  • トポロジー分子極性表面積: 55.1

じっけんとくせい

  • 密度みつど: 1.005±0.06 g/cm3 (20 ºC 760 Torr),
  • ふってん: 275.6±23.0 ºC (760 Torr),
  • フラッシュポイント: 120.5±22.6 ºC,
  • ようかいど: 極めて溶解しやすい(1000 g/l)(25ºC)、
  • PSA: 58.61000
  • LogP: 0.23170

2-Amino-N-methylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-34309-0.25g
2-amino-N-methylacetamide
22356-89-4
0.25g
$19.0 2023-09-03
Enamine
EN300-34309-2.5g
2-amino-N-methylacetamide
22356-89-4
2.5g
$32.0 2023-09-03
abcr
AB492993-5 g
N1-Methylglycinamide, 95%; .
22356-89-4 95%
5g
€309.50 2022-08-31
eNovation Chemicals LLC
D533895-1g
2-Amino-N-methylacetamide
22356-89-4 97%
1g
$130 2024-05-23
Apollo Scientific
OR900403-25g
2-Amino-N-methylacetamide
22356-89-4 97%
25g
£282.00 2025-02-20
Apollo Scientific
OR900403-1g
2-Amino-N-methylacetamide
22356-89-4 97%
1g
£38.00 2025-02-20
Enamine
EN300-34309-10.0g
2-amino-N-methylacetamide
22356-89-4
10g
$75.0 2023-06-08
TRC
A634788-50mg
2-Amino-N-methylacetamide
22356-89-4
50mg
$ 50.00 2022-06-07
TRC
A634788-100mg
2-Amino-N-methylacetamide
22356-89-4
100mg
$ 65.00 2022-06-07
Chemenu
CM192061-10g
2-Amino-N-methylacetamide
22356-89-4 97%
10g
$*** 2023-03-29

2-Amino-N-methylacetamide 合成方法

2-Amino-N-methylacetamide 関連文献

2-Amino-N-methylacetamideに関する追加情報

Professional Introduction to 2-Amino-N-methylacetamide (CAS No. 22356-89-4)

2-Amino-N-methylacetamide, with the chemical formula C₃H₇NO₂, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. Its CAS number, CAS No. 22356-89-4, uniquely identifies it in scientific literature and databases, facilitating accurate referencing and research. This compound has garnered attention due to its versatile applications in synthetic chemistry and its potential role in drug development.

The structural framework of 2-Amino-N-methylacetamide consists of an acetamide group attached to a methyl-substituted nitrogen atom. This configuration imparts unique reactivity and functionality, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both amino and amide functional groups allows for diverse chemical modifications, enabling its use in the construction of peptidomimetics, protease inhibitors, and other biologically active agents.

In recent years, 2-Amino-N-methylacetamide has been explored for its potential applications in medicinal chemistry. Its role as a building block in the synthesis of small-molecule drugs has been highlighted in several studies. For instance, researchers have utilized this compound to develop novel inhibitors targeting specific enzymatic pathways involved in diseases such as cancer and inflammation. The ability to modify its structure while maintaining biological activity makes it an attractive candidate for drug discovery efforts.

One notable area of research involving 2-Amino-N-methylacetamide is its application in the development of protease inhibitors. Proteases are enzymes that play crucial roles in various physiological processes, and their dysregulation is associated with numerous diseases. By designing molecules that mimic or inhibit the activity of these enzymes, researchers aim to develop therapeutic agents that can modulate disease progression. The flexibility offered by the structure of 2-Amino-N-methylacetamide allows for the creation of peptidomimetics that can effectively target specific proteases.

The synthesis of 2-Amino-N-methylacetamide typically involves straightforward chemical transformations starting from readily available precursors. Common methods include reductive amination or nucleophilic substitution reactions, which are well-established in organic chemistry. These synthetic routes ensure high yields and purity, making the compound accessible for further functionalization and application in drug development.

The pharmacological properties of derivatives of 2-Amino-N-methylacetamide have been extensively studied. For example, modifications to the amide group or the methyl-substituted nitrogen can alter the compound's solubility, bioavailability, and binding affinity to biological targets. Such fine-tuning is essential for optimizing drug candidates for clinical use. Computational modeling and high-throughput screening techniques have been employed to identify promising derivatives with enhanced pharmacological profiles.

In addition to its role in drug development, 2-Amino-N-methylacetamide has found utility in biochemical research. It serves as a substrate or intermediate in enzymatic reactions, helping researchers understand the mechanisms of various metabolic pathways. Its use in enzyme kinetics studies has provided insights into the function of key enzymes involved in amino acid metabolism and signal transduction.

The future prospects for 2-Amino-N-methylacetamide are promising, with ongoing research exploring new synthetic methodologies and applications. Advances in biocatalysis and green chemistry are expected to influence its production processes, making them more sustainable and cost-effective. Furthermore, interdisciplinary approaches combining computational chemistry with experimental biology will likely uncover novel uses for this versatile compound.

The impact of 2-Amino-N-methylacetamide on scientific research is evident from its increasing presence in academic publications and patent filings. Its role as a key intermediate in drug discovery underscores its importance in advancing therapeutic strategies against various diseases. As research continues to uncover new applications, the significance of this compound is expected to grow further.

In conclusion, 2-Amino-N-methylacetamide (CAS No. 22356-89-4) is a multifaceted compound with broad applications in pharmaceutical chemistry and biochemistry. Its unique structural features make it a valuable tool for synthesizing biologically active molecules, particularly protease inhibitors targeting diseases such as cancer and inflammation. With ongoing research efforts focused on optimizing its synthesis and exploring new applications, this compound is poised to play an increasingly important role in future advancements.

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